1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Sulfonylation: The pyrazole derivative can be sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Piperazine coupling: The sulfonylated pyrazole can be coupled with 4-(4-methoxyphenyl)piperazine using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-chlorophenyl)piperazine
- 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-methylphenyl)piperazine
Uniqueness
1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H21FN4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(1-ethyl-5-fluoropyrazol-4-yl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C16H21FN4O3S/c1-3-21-16(17)15(12-18-21)25(22,23)20-10-8-19(9-11-20)13-4-6-14(24-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
WHRJPUXRZQGUOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)F |
Origin of Product |
United States |
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